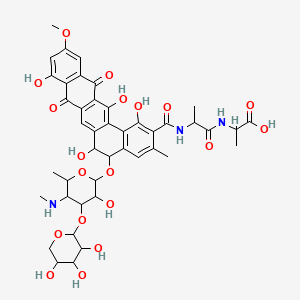
L-Alanyl pradimicin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl pradimicin A is a derivative of pradimicin A, a nonpeptidic benzonaphtacenequinone antibiotic. Pradimicin A is known for its antifungal properties and its ability to bind carbohydrates, specifically mannose residues. This binding property makes it a potential therapeutic agent against viruses with highly glycosylated envelopes, such as the human immunodeficiency virus (HIV) and SARS-CoV-2 .
Méthodes De Préparation
The synthesis of L-Alanyl pradimicin A involves the incorporation of L-alanine into the pradimicin A molecule. The synthetic route typically starts with the fermentation of Actinomadura hibisca, which produces pradimicin A. The L-alanine is then introduced through a series of chemical reactions that modify the aglycone part of the molecule
Analyse Des Réactions Chimiques
L-Alanyl pradimicin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Applications De Recherche Scientifique
L-Alanyl pradimicin A has several scientific research applications:
Chemistry: It is used as a model compound to study carbohydrate-binding interactions and the development of carbohydrate-binding agents.
Biology: It is employed in glycobiology research to understand the role of mannose residues in biological processes.
Medicine: It has potential therapeutic applications as an antiviral agent, particularly against HIV and SARS-CoV-2, due to its ability to inhibit viral entry by binding to glycoproteins on the viral envelope
Mécanisme D'action
The mechanism of action of L-Alanyl pradimicin A involves its specific binding to mannose residues on the surface of fungal cell walls or viral envelopes. This binding disrupts the integrity of the cell wall or envelope, leading to the inhibition of fungal growth or viral entry. The interaction is calcium-dependent, forming a ternary complex with mannose and calcium ions .
Comparaison Avec Des Composés Similaires
L-Alanyl pradimicin A is part of the pradimicin family, which includes pradimicin A, B, and C, as well as benanomicins A and B. These compounds share a similar aglycone structure but differ in their side chains and sugar moieties. The unique incorporation of L-alanine in this compound distinguishes it from other pradimicins, potentially enhancing its binding affinity and specificity for mannose residues .
Similar compounds include:
Pradimicin A: Known for its antifungal and antiviral properties.
Pradimicin B and C: Variants with different sugar moieties.
Benanomicins A and B: Structurally related compounds with similar biological activities.
Propriétés
Numéro CAS |
133917-47-2 |
|---|---|
Formule moléculaire |
C43H49N3O19 |
Poids moléculaire |
911.9 g/mol |
Nom IUPAC |
2-[2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C43H49N3O19/c1-12-7-20-26(33(53)23(12)40(58)45-13(2)39(57)46-14(3)41(59)60)25-18(10-19-27(34(25)54)30(50)17-8-16(61-6)9-21(47)24(17)29(19)49)31(51)37(20)64-43-36(56)38(28(44-5)15(4)63-43)65-42-35(55)32(52)22(48)11-62-42/h7-10,13-15,22,28,31-32,35-38,42-44,47-48,51-56H,11H2,1-6H3,(H,45,58)(H,46,57)(H,59,60) |
Clé InChI |
SZUMKGXXHSNVTC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)

![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)

![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)
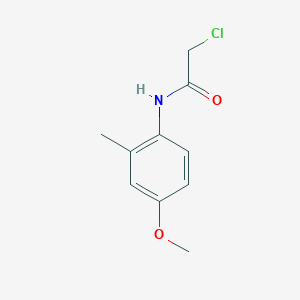
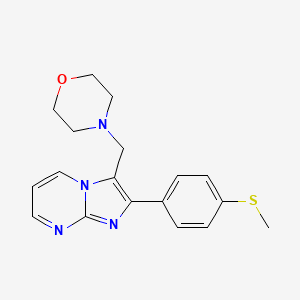
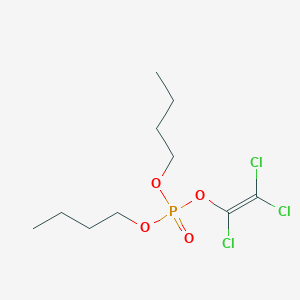
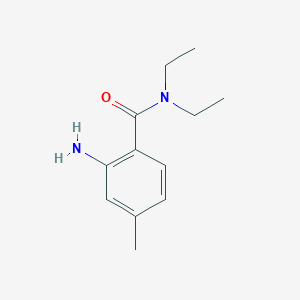
![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)
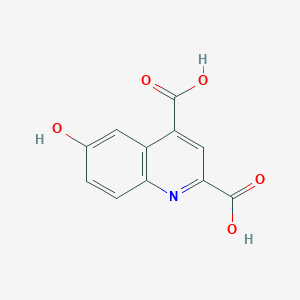
![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
